Aplithianine A is a marine-derived alkaloid featuring a rare, unfused, and unoxidized 2,3-dihydro-1,4-thiazine core, distinguishing it from conventional kinase inhibitor scaffolds [1]. As an ATP-competitive inhibitor, it targets the oncogenic fusion kinase J-PKAcα (DNAJB1-PRKACA) and wild-type protein kinase A (PKA), alongside select CLK and PKG family kinases [1]. For procurement and chemical biology applications, its primary value lies in its distinct structural scaffold, which provides a critical starting point for structure-based drug design and serves as a quantifiable benchmark standard in fibrolamellar hepatocellular carcinoma (FLHCC) research [1].
Substituting Aplithianine A with common PKA inhibitors (such as H-89) or its naturally co-occurring analog, Aplithianine B, fundamentally alters assay outcomes and structural binding modes [1]. Unlike generic broad-spectrum inhibitors, Aplithianine A provides a specific crystallographic baseline for the J-PKAcα ATP-binding pocket [1]. Furthermore, Aplithianine B (the 8''-oxopurine analog) exhibits different baseline affinities, while synthetic Class II derivatives adopt altered binding mechanisms, such as engaging the DFG residue Asp239 [2]. Consequently, for reproducible structure-activity relationship (SAR) mapping or precise kinome profiling, the exact Aplithianine A molecule is required as the foundational reference material [1].
In comprehensive kinome profiling, Aplithianine A demonstrates nanomolar inhibition of wild-type PKA with an IC50 of 84 nM, while also exhibiting high affinity for select serine/threonine kinases in the CLK and PKG families with IC50 values in the range of 11–90 nM [1]. This provides a highly specific, quantifiable baseline for ATP-competitive inhibition compared to its ~1 μM primary screening IC50 against the J-PKAcα chimera [1].
| Evidence Dimension | Kinase Inhibition (IC50) |
| Target Compound Data | 84 nM (Wild-type PKA); 11-90 nM (CLK/PKG families) |
| Comparator Or Baseline | J-PKAcα primary screening (~1 μM) |
| Quantified Difference | Sub-100 nM potency for specific wild-type kinase families compared to the chimera baseline |
| Conditions | In vitro kinome profiling against a panel of 370 kinases |
Procuring this exact compound provides a highly potent, quantifiable reference standard for targeting PKA, CLK, and PKG kinase families in specialized biochemical assays.
Aplithianine A serves as the critical starting scaffold for the development of advanced Class II synthetic analogs [1]. While Aplithianine A binds the ATP pocket with an IC50 of ~1 μM against J-PKAcα, structure-based evolution of this exact scaffold yields Class II derivatives that achieve low nanomolar IC50 values and adopt an altered binding mode interacting with the DFG residue Asp239 [1].
| Evidence Dimension | Scaffold optimization potential (IC50 improvement) |
| Target Compound Data | Baseline scaffold (~1 μM IC50 for J-PKAcα) |
| Comparator Or Baseline | Class II synthetic analogs (Low nanomolar IC50) |
| Quantified Difference | Enables >10-fold to 100-fold potency improvement via targeted derivatization |
| Conditions | Structure-based design and biochemical screening assays |
For medicinal chemistry procurement, Aplithianine A is the indispensable baseline precursor required to synthesize and benchmark next-generation, high-affinity kinase inhibitors.
Aplithianine A has been successfully co-crystallized with the J-PKAcα chimera, providing a definitive X-ray diffraction model for its ATP-competitive binding mechanism [1]. This structural validation contrasts with generic inhibitors like H-89, which lack the 2,3-dihydro-1,4-thiazine core, making Aplithianine A strictly necessary for structural mapping of the DNAJB1-PRKACA fusion protein [1].
| Evidence Dimension | Binding mode validation and structural resolution |
| Target Compound Data | Confirmed ATP-competitive co-crystallization with J-PKAcα |
| Comparator Or Baseline | H-89 (Binds wild-type PKAcα but lacks thiazine core mapping) |
| Quantified Difference | Provides exact atomic coordinates for the unfused 2,3-dihydro-1,4-thiazine interaction |
| Conditions | X-ray diffraction of kinase chimera complexes |
Laboratories conducting structural biology on FLHCC targets must procure this specific compound to replicate established crystallographic baselines and validate in silico docking models.
Due to its established IC50 of ~1 μM against J-PKAcα and its validated co-crystallization profile, Aplithianine A is a highly suitable reference material for biochemical assays evaluating novel inhibitors targeting the DNAJB1-PRKACA oncogenic fusion in fibrolamellar hepatocellular carcinoma research [1].
As the foundational molecule for synthesizing Class I, II, and III aplithianine analogs, this compound is essential for medicinal chemistry programs aiming to optimize the rare 2,3-dihydro-1,4-thiazine core to achieve low nanomolar potency and altered DFG-residue interactions [2].
With sub-100 nM IC50 values against select CLK and PKG kinases, Aplithianine A serves as a highly effective chemical probe for dissecting serine/threonine kinase signaling pathways, offering a distinct selectivity profile compared to traditional broad-spectrum inhibitors [1].